1-(3-fluoro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
1-(3-Fluoro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide (Compound ID: E141-1176) is a triazole-based carboxamide derivative with the molecular formula C₁₇H₁₄F₂N₄O and a molecular weight of 328.32 g/mol . The compound features a 3-fluoro-4-methylphenyl group at the 1-position of the triazole ring and an unsubstituted phenyl group at the carboxamide N-position. Its stereochemistry is achiral, simplifying synthesis and purification processes .
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-5-methyl-N-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-11-8-9-14(10-15(11)18)22-12(2)16(20-21-22)17(23)19-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPLWXHRNBTGAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluoro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Introduction of the Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced onto the phenyl ring through electrophilic aromatic substitution reactions. Fluorination can be achieved using reagents such as Selectfluor, while methylation can be carried out using methyl iodide in the presence of a base.
Attachment of the Carboxamide Moiety: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate acid chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors for the CuAAC reaction, as well as the use of advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluoro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions ortho or para to the fluoro and methyl groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
1-(3-fluoro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions, as the triazole ring can mimic the structure of natural substrates or inhibitors.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-fluoro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active site of enzymes, inhibiting their activity. The fluoro and methyl groups can enhance the binding affinity and specificity of the compound for its target. The carboxamide moiety can also participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Key Difference : The 4-ethoxyphenyl substituent replaces the 3-fluoro-4-methylphenyl group.
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o)
- Key Difference: A quinolin-2-yl group replaces the phenyl carboxamide, and an ethyl group substitutes the 5-methyl on the triazole.
- The ethyl group may slightly increase lipophilicity (logP ~3.8–4.2) compared to E141-1176’s methyl group .
Modifications at the Carboxamide Position
N-(6-Bromoquinolin-2-yl)-5-methyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (3r)
- Key Difference: A 6-bromoquinolin-2-yl group replaces the phenyl carboxamide.
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide (3e)
- Key Difference : A benzodioxolylmethyl group replaces the 3-fluoro-4-methylphenyl substituent.
Functional Group Additions
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Key Difference: An amino group at the 5-position of the triazole.
- Impact: The amino group enables hydrogen bonding, enhancing interactions with targets like β-catenin in the Wnt pathway. E141-1176 lacks this group, which may limit its antiproliferative activity .
1-(4-Methoxybenzyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide (3h)
- Key Difference : A 4-methoxybenzyl group replaces the 3-fluoro-4-methylphenyl substituent.
- Impact : Methoxy increases solubility (logP ~3.0–3.5) but reduces membrane permeability compared to the fluorine and methyl groups in E141-1176 .
Comparative Data Table
Key Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) in E141-1176 enhance metabolic stability compared to ethoxy or methoxy groups .
- Structural Simplicity: E141-1176’s achiral structure simplifies synthesis compared to benzodioxolyl or quinoline-containing analogs, which require multi-step routes .
Biological Activity
1-(3-Fluoro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 899723-87-6) is a triazole compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
- Molecular Formula : C17H15FN4O
- Molecular Weight : 310.33 g/mol
- Structural Features : The presence of the triazole ring and various substituents contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 1,2,3-triazole derivatives, including the compound . In vitro assays have demonstrated that compounds containing triazole structures can inhibit the proliferation of various cancer cell lines.
The compound has shown promising results in inducing apoptosis in MDA-MB-231 cells through mechanisms involving reactive oxygen species (ROS) generation and caspase activation .
Neuroprotective Effects
Studies indicate that triazole derivatives can exhibit neuroprotective effects. For example, certain triazole compounds have been shown to inhibit neuroinflammation and protect against neuronal cell death.
- Mechanisms :
Study on Neuroprotective Activity
A study investigated the neuroprotective effects of a related triazole compound in scopolamine-induced Alzheimer's disease models. The findings suggested significant improvements in learning and memory impairments in treated mice, suggesting that compounds like this compound may hold potential for Alzheimer's treatment .
Anticholinesterase Activity
Triazole derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. The incorporation of a triazole ring has been associated with enhanced anti-cholinesterase activity compared to other compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
